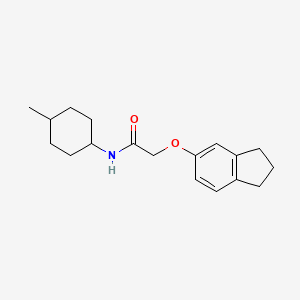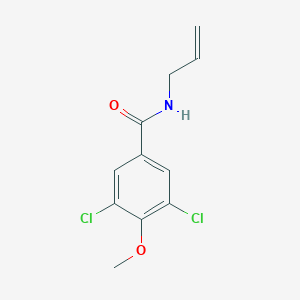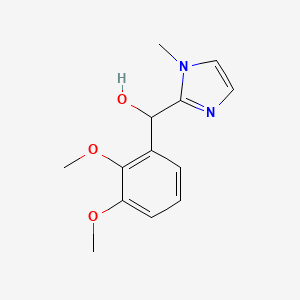![molecular formula C16H20N2O3 B4880209 (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide](/img/structure/B4880209.png)
(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide, also known as L-655,240, is a compound that has been extensively studied for its potential pharmacological applications. This compound belongs to a class of compounds known as tachykinin receptor antagonists, which have been shown to modulate the activity of the tachykinin family of neuropeptides.
Mécanisme D'action
(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide acts as a competitive antagonist of the tachykinin family of neuropeptides, which includes substance P, neurokinin A, and neurokinin B. These neuropeptides are involved in a wide range of physiological and pathological processes, including pain perception, inflammation, and stress response. By blocking the activity of these neuropeptides, (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide has been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior, decrease locomotor activity, and modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. It has also been shown to have potential anti-inflammatory effects, as well as potential analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide for lab experiments is its specificity for the tachykinin family of neuropeptides. This allows for more targeted studies of the physiological and pathological processes involving these neuropeptides. However, one limitation of (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects in some studies.
Orientations Futures
There are a number of potential future directions for research involving (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide. One area of interest is its potential as a treatment for various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Another area of interest is its potential as a tool for studying the physiological and pathological processes involving the tachykinin family of neuropeptides. Additionally, there is potential for the development of more potent and selective tachykinin receptor antagonists based on the structure of (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide.
Méthodes De Synthèse
The synthesis of (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide involves a series of steps that begin with the reaction of 2-(4-bromobenzyl)-tetrahydro-2-furanone with N-Boc-2-pyrrolidinone to form the intermediate compound 2-(4-bromobenzyl)-tetrahydro-2-furan-1-carboxylic acid N-Boc-2-pyrrolidinone ester. This intermediate is then reacted with lithium diisopropylamide (LDA) to form the corresponding enolate, which is then reacted with ethyl chloroformate to form the final product, (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide.
Applications De Recherche Scientifique
(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential pharmacological applications. One of the primary areas of research has been its potential as a treatment for various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide has been shown to modulate the activity of the tachykinin family of neuropeptides, which are involved in a wide range of physiological and pathological processes.
Propriétés
IUPAC Name |
(2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15-4-1-9-18(15)13-7-5-12(6-8-13)11-17-16(20)14-3-2-10-21-14/h5-8,14H,1-4,9-11H2,(H,17,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEHWVINOYNHHY-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-8-(4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)quinoline](/img/structure/B4880128.png)

![N-[4-(acetylamino)phenyl]-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4880143.png)

![ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4880155.png)
![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4880177.png)
![2-chloro-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4880180.png)
![diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B4880183.png)
![N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4880189.png)
![2-(5-bromo-2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4880194.png)

![2-cyano-N-(4-methoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B4880219.png)
![1-[(4-chlorophenoxy)acetyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B4880221.png)
